molecular formula C16H13ClN2O3 B5747384 N'-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

N'-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B5747384
M. Wt: 316.74 g/mol
InChI Key: GUDXSTZMTSGWLD-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, studies have suggested that this compound may exert its anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide exhibits significant biochemical and physiological effects. This compound has been reported to induce cell cycle arrest in cancer cells, leading to their death. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. In addition, this compound has been reported to possess antioxidant properties, which may help in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages and limitations for lab experiments. One of the advantages is its potential use as an anti-cancer agent, making it a valuable tool for cancer research. However, the limitations include its low solubility in water and its potential toxicity, which may limit its use in certain experiments.

Future Directions

For research on this compound include the development of more efficient synthesis methods, investigation of its potential use as an anti-inflammatory agent, and determination of its potential toxicity and suitability for use in clinical trials.

Synthesis Methods

The synthesis of N-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been reported using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent. The product obtained is then purified using column chromatography.

Scientific Research Applications

N-(4-chlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. This compound has been reported to exhibit significant anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In addition, this compound has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-7-5-11(6-8-12)9-18-19-16(20)15-10-21-13-3-1-2-4-14(13)22-15/h1-9,15H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDXSTZMTSGWLD-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.